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3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide

Lipophilicity ADME Chain-length SAR

This naphthalimide-propanehydrazide (MW 283.3) features a reactive -CONHNH₂ terminus for hydrazone bioconjugation without pre-activation, distinct from carboxylic acid analogs. The C3-linker and hydrazide group eliminate HDAC inhibition (cf. Scriptaid) and LPA2 agonism (cf. GRI977143), providing a clean scaffold for fluorescent probe design and antibacterial SAR exploration. Ideal for structure-based design using validated crystallographic coordinates (CCDC 2171271).

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 446278-71-3
Cat. No. B2921880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide
CAS446278-71-3
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NN
InChIInChI=1S/C15H13N3O3/c16-17-12(19)7-8-18-14(20)10-5-1-3-9-4-2-6-11(13(9)10)15(18)21/h1-6H,7-8,16H2,(H,17,19)
InChIKeyFWWUDDRHBOWIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide (CAS 446278-71-3): Structural Identity, Physicochemical Profile, and Procurement Context


3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide (CAS 446278-71-3) is a synthetic small-molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione (naphthalimide) class, featuring a C3-propyl linker terminating in a reactive hydrazide (-CONHNH₂) group. Its molecular formula is C₁₅H₁₃N₃O₃ with a molecular weight of 283.287 g·mol⁻¹ [1]. The compound possesses a planar, conjugated naphthalimide fluorophore core—confirmed crystallographically in its methyl propanoate ester analog [2]—and computed physicochemical descriptors include a SlogP of 1.7705 and logS of −2.64, indicating moderate lipophilicity and limited aqueous solubility [1]. The hydrazide terminus provides a nucleophilic handle for bioconjugation, Schiff-base formation, and heterocycle synthesis that distinguishes it from carboxylic acid, hydroxamic acid, and thioether analogs within the same benzo[de]isoquinoline series. Critically, publicly available peer-reviewed quantitative bioactivity data specific to this compound remain extremely scarce; the differentiation arguments presented herein rely principally on structural and physicochemical comparisons with the closest available analogs, supplemented by class-level inferences from related naphthalimide-hydrazide congeners.

Why Generic Substitution Fails for 3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide: Linker Length, Terminal Functionality, and Pharmacophoric Consequences


Within the 1H-benzo[de]isoquinoline-1,3(2H)-dione chemotype, three structural variables generate functionally divergent compounds that cannot be interchanged without altering experimental outcomes: (i) the N-substituent linker length, (ii) the terminal functional group, and (iii) the resulting pharmacophoric profile. The propanehydrazide examined here (C3 linker, hydrazide terminus) sits at a distinct point in this multi-dimensional space versus the hexanehydrazide analog (C6 linker; MW 325.4, XLogP3-AA 1.7 [1]), the propanoic acid analog (C3 linker, carboxylic acid terminus; MW 269.25 ), Scriptaid (C6 linker, hydroxamic acid terminus; HDAC1/3 IC₅₀ ≈ 0.6 μM ), and GRI977143 (C3-thioether linker, benzoic acid terminus; LPA2 EC₅₀ 3.3 μM ). Each of these comparators occupies a unique physicochemical and biological niche: the propanoic acid analog cannot form hydrazones or participate in hydrazide-specific bioconjugation; Scriptaid chelates catalytic zinc in HDAC enzymes via its hydroxamic acid—a property the hydrazide lacks; GRI977143 agonizes the LPA2 GPCR through a thioether-linked aryl carboxylate pharmacophore absent in the hydrazide. Simply substituting one for another would alter lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and target engagement. The quantitative evidence below substantiates these differentiation axes.

Quantitative Differentiation Evidence for 3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Chain-Length Lipophilicity Differentiation: C3-Propanehydrazide vs. C6-Hexanehydrazide

The target compound's C3-propyl linker confers lower lipophilicity and reduced molecular weight compared to the C6-hexanehydrazide analog. The target compound has a molecular weight of 283.287 g·mol⁻¹ and a computed SlogP of 1.7705 [1], while the hexanehydrazide analog (CAS 446278-70-2) has a molecular weight of 325.4 g·mol⁻¹ and a computed XLogP3-AA of 1.7 [2]. Although the logP values are broadly comparable (noting the different computational methods—SlogP vs. XLogP3-AA—which weakens direct quantitative comparison), the molecular weight difference of 42.1 g·mol⁻¹ (approximately 13% lower for the propane analog) translates to fewer rotatable bonds (4 vs. 6) and a smaller solvent-accessible surface area, which can influence membrane permeability and target-binding kinetics. For procurement decisions, the shorter linker may be preferred when minimizing molecular size and lipophilic bulk is desired, such as in fragment-based screening or when optimizing ligand efficiency metrics.

Lipophilicity ADME Chain-length SAR

Hydrazide vs. Carboxylic Acid Terminal Functionality: Reactivity and Bioconjugation Potential

The terminal hydrazide group (-CONHNH₂) of the target compound provides a nucleophilic nitrogen center capable of forming hydrazones with aldehydes/ketones, participating in Schiff-base condensations, and serving as a precursor for heterocycle synthesis (e.g., oxadiazoles, triazoles). In contrast, the propanoic acid analog (CAS 86703-96-0; MW 269.25 g·mol⁻¹, density 1.5 ± 0.1 g·cm⁻³ at 20 °C, boiling point 520.9 ± 33.0 °C ) terminates in a carboxylic acid group that requires activation (e.g., EDC/NHS coupling) for bioconjugation and cannot directly form hydrazones. The hydrazide group introduces two additional hydrogen-bond donors (total HBD count: 3 vs. 1 for the acid) [1], increasing water-mediated interactions while potentially reducing passive membrane permeability. The hydrazide also enables chemoselective labeling strategies orthogonal to amine- or thiol-reactive chemistries. No direct quantitative reactivity comparison (e.g., rate constants for hydrazone formation) has been published for this specific compound, so this differentiation rests on established organic chemistry principles (class-level inference).

Bioconjugation Hydrazide chemistry Functional group reactivity

Absence of HDAC Zinc-Binding Pharmacophore: Differentiation from Scriptaid for Epigenetic Selectivity Studies

Scriptaid (N-hydroxy-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-hexanamide; CAS 287383-59-9) is a well-characterized histone deacetylase (HDAC) inhibitor with IC₅₀ values of approximately 0.6 μM against HDAC1 and HDAC3, and approximately 1 μM against HDAC8 . Its activity depends critically on the terminal hydroxamic acid (-CONHOH) group, which chelates the catalytic Zn²⁺ ion in HDAC active sites. The target propanehydrazide terminates in a hydrazide (-CONHNH₂) group that lacks the hydroxyl oxygen required for tight bidentate zinc coordination. While no direct HDAC inhibition data exist for the target compound, the absence of the zinc-binding hydroxamic acid pharmacophore—confirmed by structural comparison—strongly supports that it would not inhibit HDACs with comparable potency. This functional divergence is valuable when a naphthalimide-based fluorescent probe or chemical tool is needed that must not perturb histone acetylation status. Scriptaid also inhibits HeLa cell growth with an IC₅₀ of 2 μM at 48 h [1]; the hydrazide analog is expected to show substantially reduced cytotoxicity via the HDAC pathway, though confirmatory data are lacking.

HDAC inhibition Zinc-binding group Pharmacophore selectivity

Naphthalimide-Hydrazide Class Antibacterial Potential: MIC Ranges from Structurally Related Congeners

A 2024 study by Rana et al. reported the design, synthesis, and antibacterial evaluation of a novel series of naphthalimide-hydrazide derivatives against carbapenem-resistant Acinetobacter baumannii (CRAB) BAA 1605 [1]. The most potent compounds (5b, 5c, 5d, 5e) exhibited MIC values of 0.5–1 μg·mL⁻¹, with the broader set showing MICs from 0.5 to 16 μg·mL⁻¹. These compounds were non-cytotoxic to Vero cells (high selectivity index) and compound 5d demonstrated synergy with tobramycin (∑FIC = 0.5) with complete bacterial eradication within 24 h in time-kill assays. Importantly, none of the synthesized compounds in that study is identical to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide; however, the shared naphthalimide-hydrazide core scaffold supports class-level inference that the target compound may possess similar antibacterial potential against CRAB. This is contrasted with the propanoic acid analog, for which no antibacterial data have been reported, and with Scriptaid, whose primary activity is epigenetic rather than direct antibacterial. The target compound's unsubstituted hydrazide terminus and C3-propyl linker represent a distinct starting point for SAR exploration within this antibacterial class.

Antibacterial Carbapenem-resistant A. baumannii Naphthalimide hydrazide

Absence of LPA2 GPCR Agonism: Structural Differentiation from GRI977143 for Receptor Selectivity Profiling

GRI977143 (CAS 325850-81-5) is a prototypic non-lipid agonist of the lysophosphatidic acid 2 (LPA2) receptor with an EC₅₀ of 3.3 μM . Its activity requires the 3-[(2-carboxyphenyl)thio]propyl N-substituent, where the thioether-linked benzoic acid moiety functions as the key pharmacophore mimicking the LPA glycerol backbone and phosphate head-group. The target propanehydrazide replaces this entire pharmacophore with a simple hydrazide-terminated propyl chain. No thioether, no aromatic carboxylate, and no structural element capable of engaging the LPA2 orthosteric binding site in the manner of GRI977143 are present. Consequently, the target compound is not expected to activate (or antagonize) LPA2 at comparable concentrations. GRI977143 additionally inhibits LPA3 with an IC₅₀ of 6.6 μM and reduces caspase-3/7/8/9 activation in apoptosis models . The propanehydrazide therefore offers a clean naphthalimide scaffold for experiments where LPA2/LPA3 receptor engagement must be avoided—a key differentiator when GRI977143 would introduce confounding GPCR activity.

LPA2 receptor GPCR agonism Pharmacophore selectivity

Crystallographic Validation of Naphthalimide Core Geometry: Supporting Evidence for Molecular Design and Docking Studies

The methyl ester of the propanoic acid analog—methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate (C₁₆H₁₃NO₄)—has been structurally characterized by single-crystal X-ray diffraction [1]. The crystal structure (monoclinic, P2₁/c, a = 9.930 Å, b = 6.981 Å, c = 18.954 Å, β = 93.080°, V = 1311.9 ų, Z = 4, Rgt(F) = 0.0400) confirms the planarity of the 1H-benzo[de]isoquinoline-1,3(2H)-dione core and the anti-periplanar orientation of the N-propanoate substituent relative to the ring system. This crystallographic data provides a validated starting geometry for computational docking, molecular dynamics simulations, and structure-based drug design involving the propanehydrazide target compound. While the crystal structure is of the methyl ester (not the hydrazide), the shared core scaffold and N-propyl linker geometry are directly transferable, reducing conformational uncertainty in silico studies. The high-quality diffraction data (Rint = 0.020, completeness >99% at θmax = 25.1°) support confident use of these coordinates as a structural template.

Crystallography Molecular modeling Structural biology

Best-Fit Research and Industrial Application Scenarios for 3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide Based on Quantitative Differentiation Evidence


Fluorescent Probe Development via Hydrazide-Mediated Bioconjugation to Aldehyde/Ketone Biomolecules

The naphthalimide core provides intrinsic fluorescence, while the terminal hydrazide permits chemoselective conjugation to carbonyl-containing biomolecules (e.g., oxidized glycoproteins, steroid ketones, pyridoxal phosphate-dependent enzymes) through hydrazone formation without pre-activation [1]. This contrasts with the propanoic acid analog, which requires EDC/NHS coupling, and with Scriptaid, whose hydroxamic acid would chelate zinc and perturb metalloenzyme function . The C3-propyl linker provides sufficient spacing to minimize fluorophore quenching by the conjugated biomolecule while maintaining a compact overall probe size (MW 283.3 vs. 325.4 for the hexane analog) [2].

Antibacterial Lead Optimization Targeting Carbapenem-Resistant Acinetobacter baumannii (CRAB)

The naphthalimide-hydrazide class has demonstrated potent antibacterial activity against CRAB BAA 1605, with lead compounds achieving MIC values of 0.5–1 μg·mL⁻¹ and favorable selectivity indices in Vero cell cytotoxicity assays [3]. The propanehydrazide's unsubstituted hydrazide terminus and C3-linker provide a synthetically accessible scaffold for systematic SAR exploration—varying the hydrazide substituent, linker length, and naphthalimide ring substitution—to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated synergy of compound 5d with tobramycin (∑FIC = 0.5, complete bacterial eradication in 24 h) [3] further supports this application direction. Procurement of the propanehydrazide enables entry into this promising antibacterial chemical space without the confounding HDAC activity of Scriptaid or LPA2 agonism of GRI977143 .

Epigenetic Tool Compound: Naphthalimide Scaffold Devoid of HDAC Inhibitory Activity

For studies requiring a fluorescent naphthalimide-based cellular probe that must not perturb histone acetylation, the propanehydrazide offers a critical advantage over Scriptaid. Scriptaid inhibits HDAC1/3 with IC₅₀ ≈ 0.6 μM , which would confound epigenetic readouts. The hydrazide terminus lacks the zinc-chelating hydroxamic acid required for HDAC inhibition, making it suitable as a negative control or as a scaffold for developing HDAC-inactive fluorescent probes for live-cell imaging. The moderate lipophilicity (SlogP 1.77) [2] suggests adequate cell permeability without excessive membrane partitioning.

Computational Chemistry and Structure-Based Drug Design: Validated Core Scaffold Geometry

The crystallographically determined structure of the methyl propanoate ester analog provides validated atomic coordinates (CCDC 2171271) for the planar naphthalimide core and N-propyl linker geometry [1]. These coordinates serve as a reliable starting point for molecular docking, pharmacophore modeling, and molecular dynamics simulations of the propanehydrazide and its derivatives. The high-resolution data (Rgt = 0.0400) reduces conformational uncertainty in computational workflows, accelerating virtual screening campaigns and rational ligand design. This structural resource is not available for the hexanehydrazide or thioether analogs, providing a practical advantage for groups employing structure-based methods.

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